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molecular formula C11H10ClNO3 B8585204 Methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate

Methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate

Cat. No. B8585204
M. Wt: 239.65 g/mol
InChI Key: FOQKSWFJLLJOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

A mixture of methyl(2-chloro-5-methoxy-4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)acetate (200 mg, 0.551 mmol), Zn(CN)2 (39 mg, 0.331 mmol) and Pd(PPh3)4 (50 mg, 0.043 mmol) in 10 mL of DMF was heated at 110˜120° C. under N2 overnight. Cooled to ambient temperature and the mixture was poured into brine (50 mL) and extracted with EtOAc (3*50 mL). The combined organic layers were washed with water (50 mL), brine (50 mL), dried over anhydrous Na2SO4 and concentrated. The residue was purified by prep-TLC to give methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate.
Name
methyl(2-chloro-5-methoxy-4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)acetate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
39 mg
Type
catalyst
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8](OS(C(F)(F)F)(=O)=O)=[CH:7][C:6]=1[Cl:21].[CH3:23][N:24](C=O)C>[Cl-].[Na+].O.[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:21][C:6]1[CH:7]=[C:8]([C:23]#[N:24])[C:9]([O:11][CH3:12])=[CH:10][C:5]=1[CH2:4][C:3]([O:2][CH3:1])=[O:22] |f:2.3.4,5.6.7,^1:39,41,60,79|

Inputs

Step One
Name
methyl(2-chloro-5-methoxy-4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)acetate
Quantity
200 mg
Type
reactant
Smiles
COC(CC1=C(C=C(C(=C1)OC)OS(=O)(=O)C(F)(F)F)Cl)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
39 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
50 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 110˜120° C. under N2 overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3*50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep-TLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)C#N)OC)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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